2-Hydroxybenzimidazole

Catalog No.
S1481206
CAS No.
102976-62-5
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxybenzimidazole

CAS Number

102976-62-5

Product Name

2-Hydroxybenzimidazole

IUPAC Name

1,3-dihydrobenzimidazol-2-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)

InChI Key

SILNNFMWIMZVEQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)N2

Synonyms

1H-Benzimidazol-2-ol(9CI)

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2

The exact mass of the compound 2-Hydroxybenzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 178108. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxybenzimidazole (CAS 102976-62-5), formally designated as Lansoprazole EP Impurity D, is a critical benzimidazole-core reference material utilized in the pharmaceutical industry. Characterized by its tautomeric equilibrium favoring the 2-benzimidazolinone (keto) form in solution, this compound serves as an essential analytical benchmark for the quality control of proton pump inhibitors (PPIs) such as lansoprazole, dexlansoprazole, and rabeprazole. In procurement contexts, it is primarily sourced as a high-purity certified reference standard to validate stability-indicating high-performance liquid chromatography (HPLC) methods. Its well-defined UV absorption characteristics and predictable chromatographic behavior make it indispensable for quantifying API degradation under acid-stress or long-term storage conditions, ensuring compliance with stringent ICH and pharmacopeial guidelines [1].

In pharmaceutical analytical workflows, substituting a certified 2-Hydroxybenzimidazole reference standard (CAS 102976-62-5) with a generic, uncertified batch or a structurally similar analog (such as 2-mercaptobenzimidazole, Impurity E) fundamentally compromises assay validity. Regulatory filings (ANDA/NDA) mandate exact peak identification and precise quantification of degradation products below the 0.10% or 0.15% ICH reporting thresholds. Because 2-Hydroxybenzimidazole exhibits a specific relative response factor (RRF) and distinct relative retention time (RRT) under reversed-phase HPLC conditions, utilizing theoretical correction factors or crude synthetic mixtures leads to significant quantification errors and peak co-elution risks. Procuring the exact, highly pure standard ensures accurate calibration of the UV detector response, preventing batch rejection and regulatory non-compliance during commercial API release [1].

Chromatographic Retention Differentiation vs. API and Thiol Analogs

Under standard compendial reversed-phase HPLC conditions, 2-Hydroxybenzimidazole (Impurity D) exhibits distinct elution behavior compared to the parent API and other common degradation products. According to European Pharmacopoeia methodology, Impurity D elutes significantly earlier than the parent drug, demonstrating a relative retention time (RRT) of approximately 0.4 (where Lansoprazole elutes at ~7.0 minutes). In contrast, the structurally related 2-mercaptobenzimidazole (Impurity E) and sulfide derivatives elute later in the gradient. This substantial retention gap confirms the necessity of using the exact Impurity D standard to establish the early-elution system suitability window and ensure baseline resolution from the solvent front [1].

Evidence DimensionRelative Retention Time (RRT) in RP-HPLC
Target Compound DataRRT ~0.4 (2-Hydroxybenzimidazole / Impurity D)
Comparator Or BaselineLansoprazole API (RRT = 1.0) and Impurity E (elutes later)
Quantified Difference0.6 RRT unit shift demonstrating early elution profile
ConditionsEP Monograph HPLC conditions, UV detection

Accurately establishing the RRT of 0.4 prevents the misidentification of early-eluting degradation peaks, a critical requirement for passing system suitability tests in API release.

UV Response Calibration and Relative Response Factor (RRF)

The accurate quantification of trace impurities relies heavily on compound-specific UV absorption properties. In validated HPLC assays detecting at 285 nm, 2-Hydroxybenzimidazole demonstrates a specific Relative Response Factor (RRF) compared to the main lansoprazole peak. Patent literature and analytical validation studies indicate that the correction factor for Impurity D is approximately 0.4 relative to lansoprazole, whereas other impurities like Impurity A (N-oxide) and Impurity C (sulfide) exhibit RRFs of 0.8 and 1.1, respectively. This significant variance in UV response dictates that relying on main-component self-contrast without the exact Impurity D standard for calibration will result in a severe underestimation or overestimation of the impurity concentration, directly jeopardizing ICH compliance [1].

Evidence DimensionRelative Response Factor (RRF) at 285 nm
Target Compound DataRRF = 0.4 (2-Hydroxybenzimidazole)
Comparator Or BaselineLansoprazole Impurity C (RRF = 1.1) and Impurity A (RRF = 0.8)
Quantified DifferenceUp to 0.7 RRF variance compared to other in-class impurities
ConditionsHPLC-UV analysis of lansoprazole related substances at 285 nm

Utilizing the exact standard to determine the 0.4 RRF ensures that trace degradation is not under-reported, preventing regulatory audit failures.

Tautomeric Stability and Formulation Compatibility Profiling

2-Hydroxybenzimidazole is highly relevant in forced degradation studies due to its role as a terminal degradation product of the benzimidazole core under acidic conditions. Unlike the parent PPIs, which are highly acid-labile and rapidly degrade at pH < 4, 2-Hydroxybenzimidazole exists in a stable tautomeric equilibrium (predominantly as the keto-form, 2-benzimidazolinone) that resists further hydrolytic cleavage. When assessing enteric-coated formulations, the appearance of the Impurity D peak serves as a primary quantitative marker for coating failure. Procuring high-purity 2-Hydroxybenzimidazole allows analytical teams to spike placebo matrices and confirm that the extraction protocols recover 100% of the degradation product without secondary transformation, a validation step impossible to perform with crude or unstable analogs [1].

Evidence DimensionAcidic stability and recovery in forced degradation
Target Compound DataStable terminal degradation marker (100% recovery)
Comparator Or BaselineParent PPIs (Lansoprazole/Rabeprazole)
Quantified DifferenceComplete stability at pH < 4 vs. rapid degradation of the parent API
ConditionsAcid-stress forced degradation studies (0.1 N HCl)

Its stability makes it the definitive quantitative marker for assessing the integrity of enteric-coated PPI formulations during shelf-life testing.

Pharmacopeial Impurity Profiling of Proton Pump Inhibitors

Procured as a certified reference standard (Lansoprazole EP Impurity D), this compound is strictly required for the routine HPLC/UV quality control of bulk lansoprazole, dexlansoprazole, and rabeprazole APIs to ensure degradation products remain below ICH reporting thresholds [1].

Stability-Indicating Assay Validation

Essential for forced degradation studies, where 2-Hydroxybenzimidazole is spiked into sample matrices to validate the recovery, specificity, and resolution of newly developed LC-MS or HPLC methods, proving that the method can detect terminal acid-degradation products without co-elution [1].

Precursor for Custom API Synthesis

Beyond analytical use, high-purity 2-Hydroxybenzimidazole serves as a critical structural building block in the synthesis of complex pharmaceuticals, such as the antiemetic domperidone and various piperidinyl-benzimidazolone derivatives, where starting material purity dictates downstream yield [1].

XLogP3

1.1

LogP

1.12 (LogP)

UNII

CV8118UZEW

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.14%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

615-16-7

Wikipedia

2-benzimidazolinone

General Manufacturing Information

2H-Benzimidazol-2-one, 1,3-dihydro-: ACTIVE

Dates

Last modified: 09-13-2023

DFT studies of the structure and vibrational assignments of 4-hydroxy quinazoline and 2-hydroxy benzimidazole

V Krishnakumar, S Muthunatesan
PMID: 16870497   DOI: 10.1016/j.saa.2006.04.044

Abstract

The solid phase FT-IR and FT-Raman spectra of 4-hydroxy quinazoline and 2-hydroxy benzimidazole have been recorded in the regions 4000-400 and 3500-100 cm-1, respectively. Theoretical information on the optimised geometry, harmonic vibrational frequencies, infrared and Raman intensities were obtained by means of density functional theory using standard B3LYP/6-31G* level. This information was used in the assignment of the various fundamentals. Comparison of the simulated spectra with the experimental spectra provides important information about the ability of the computational method to describe the vibrational modes.


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